molecular formula C9H11F3N2OS B14064426 1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine

1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14064426
M. Wt: 252.26 g/mol
InChI Key: BTHNLYYYBSVSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H11F3N2OS and a molecular weight of 252.26 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-ethoxy-5-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

  • 1-(2-Ethoxy-5-(trifluoromethyl)phenyl)hydrazine
  • 1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)amine

These compounds share similar structural features but differ in the presence or absence of specific functional groups.

Properties

Molecular Formula

C9H11F3N2OS

Molecular Weight

252.26 g/mol

IUPAC Name

[2-ethoxy-5-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2OS/c1-2-15-8-4-3-6(5-7(8)14-13)16-9(10,11)12/h3-5,14H,2,13H2,1H3

InChI Key

BTHNLYYYBSVSHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)SC(F)(F)F)NN

Origin of Product

United States

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